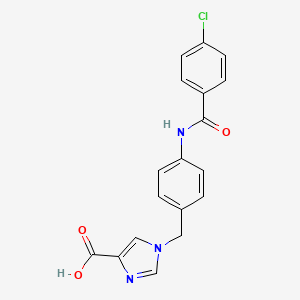

1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxylic acid” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological compounds . The compound also contains a benzamido group and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains an imidazole ring attached to a benzyl group, which is further attached to a 4-chlorobenzamido group. The imidazole ring is also attached to a carboxylic acid group .Scientific Research Applications

Synthesis and Pharmacological Activity

Research has shown interest in the synthesis of imidazole derivatives and their pharmacological activities. For instance, a study by Grandolini et al. (1993) focused on the preparation of imidazo[2,1-b]benzothiazole carboxylic and acetic acids, demonstrating their anti-inflammatory, analgesic, and ulcerogenic activities (Grandolini et al., 1993).

Structural Analysis and Chemical Sensing

Jin et al. (2015) prepared organic salts of imidazole/benzimidazole with carboxylic acids, analyzing their crystalline forms and supramolecular synthons. This study highlights the role of weak and strong non-covalent interactions in the formation of organic salts (Jin et al., 2015). Additionally, Shi et al. (2015) synthesized lanthanide(III)-organic frameworks using imidazole dicarboxylate-based ligands, demonstrating their potential as fluorescence sensors for chemicals (Shi et al., 2015).

Catalysis and Organic Synthesis

Zolfigol et al. (2013) reported on the design of an ionic liquid, 1,3-disulfonic acid imidazolium hydrogen sulfate, as a dual catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, demonstrating its efficiency in organic synthesis (Zolfigol et al., 2013).

Gas Adsorption and Sensing

Sen et al. (2014) constructed charged metal-organic frameworks with imidazolium groups, showcasing their potential in pore modification and selective gas adsorption, which could be significant for environmental and industrial applications (Sen et al., 2014).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, its potential biological activity, and its physical and chemical properties. Based on the identification of similar compounds as potential sigma-1 receptor agonists with anti-cancer activity, new potent sigma-1 receptor agonists with anti-cancer activity could be designed .

properties

IUPAC Name |

1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O3/c19-14-5-3-13(4-6-14)17(23)21-15-7-1-12(2-8-15)9-22-10-16(18(24)25)20-11-22/h1-8,10-11H,9H2,(H,21,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEZHUWCSVPDFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=C2)C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2868715.png)

![4-acetyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2868718.png)

![N-(4-chlorophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2868726.png)

![Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate](/img/structure/B2868730.png)

![2-(4-Ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2868734.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide](/img/structure/B2868736.png)